Cas no 1806490-23-2 (4-Iodobenzo[d]oxazole-2-sulfonyl chloride)
4-Iodobenzo[d]oxazole-2-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Iodobenzo[d]oxazole-2-sulfonyl chloride
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- Inchi: 1S/C7H3ClINO3S/c8-14(11,12)7-10-6-4(9)2-1-3-5(6)13-7/h1-3H
- InChI Key: JVKJLRWTSBGXDS-UHFFFAOYSA-N
- SMILES: IC1=CC=CC2=C1N=C(O2)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 317
- XLogP3: 2.8
- Topological Polar Surface Area: 68.6
4-Iodobenzo[d]oxazole-2-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A081003614-250mg |
4-Iodobenzo[d]oxazole-2-sulfonyl chloride |
1806490-23-2 | 98% | 250mg |
$5,316.79 | 2022-03-31 | |
| Alichem | A081003614-500mg |
4-Iodobenzo[d]oxazole-2-sulfonyl chloride |
1806490-23-2 | 98% | 500mg |
$7,216.07 | 2022-03-31 | |
| Alichem | A081003614-1g |
4-Iodobenzo[d]oxazole-2-sulfonyl chloride |
1806490-23-2 | 98% | 1g |
$12,279.31 | 2022-03-31 |
4-Iodobenzo[d]oxazole-2-sulfonyl chloride Related Literature
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 4-Iodobenzo[d]oxazole-2-sulfonyl chloride
Professional Introduction to 4-Iodobenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1806490-23-2)
4-Iodobenzo[d]oxazole-2-sulfonyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 1806490-23-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the benzoxazole family, characterized by a benzene ring fused with an oxygen-containing heterocyclic oxazole ring. The presence of an iodine substituent at the 4-position and a sulfonyl chloride group at the 2-position imparts unique reactivity and functionality, making it a valuable intermediate in synthetic chemistry and drug development.
The sulfonyl chloride moiety in 4-Iodobenzo[d]oxazole-2-sulfonyl chloride is particularly noteworthy for its ability to participate in nucleophilic substitution reactions, allowing for further derivatization into sulfonamides, sulfonates, and other pharmacologically relevant structures. This reactivity has been leveraged in the synthesis of various bioactive molecules, including potential therapeutic agents. The iodine atom at the 4-position serves as a handle for cross-coupling reactions such as Suzuki-Miyaura, Stille, or Sonogashira couplings, enabling the construction of more complex molecular architectures.
In recent years, there has been growing interest in benzoxazole derivatives due to their diverse biological activities. These compounds have been investigated for their potential applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. The structural motif of benzoxazole is known to exhibit favorable interactions with biological targets, making it a privileged scaffold for drug discovery. The introduction of halogen atoms, such as iodine, further enhances the electronic properties of the molecule, influencing its reactivity and binding affinity.
One of the most compelling aspects of 4-Iodobenzo[d]oxazole-2-sulfonyl chloride is its utility as a building block in the synthesis of more complex heterocyclic systems. For instance, researchers have utilized this compound to construct novel benzoxazole-based scaffolds that exhibit improved pharmacokinetic properties or enhanced binding to specific protein targets. The ability to modify both the iodine and sulfonyl chloride functionalities allows for rapid diversification of the molecular library, facilitating high-throughput screening and lead optimization efforts.
Recent advancements in synthetic methodologies have further highlighted the importance of 4-Iodobenzo[d]oxazole-2-sulfonyl chloride in drug discovery pipelines. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for constructing carbon-carbon bonds under mild conditions. The presence of both an iodine atom and a sulfonyl chloride group makes this compound an ideal candidate for such transformations, enabling the efficient assembly of intricate molecular frameworks. These techniques have been instrumental in generating novel analogs with tailored biological profiles.
The pharmaceutical industry has also shown interest in benzoxazole derivatives due to their potential as antitumor agents. Several studies have demonstrated that benzoxazole-based compounds can modulate key signaling pathways involved in cancer progression. The structural flexibility of this scaffold allows for fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical factors for drug efficacy and safety. The incorporation of electron-withdrawing groups like sulfonyl chlorides can enhance binding affinity by improving interactions with hydrogen bond donors on biological targets.
In conclusion, 4-Iodobenzo[d]oxazole-2-sulfonyl chloride (CAS No. 1806490-23-2) represents a versatile intermediate with significant potential in synthetic chemistry and drug development. Its unique combination of functional groups—specifically the iodine substituent and sulfonyl chloride moiety—makes it a valuable tool for constructing complex organic molecules. As research continues to uncover new applications for benzoxazole derivatives, compounds like this are likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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